molecular formula C17H15N3O6 B13419208 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Cat. No.: B13419208
M. Wt: 357.32 g/mol
InChI Key: LNDXRKGUHRAKBC-UHFFFAOYSA-N
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Description

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound known for its utility in various research and industrial applications. It is characterized by the presence of a nitrophenyl group and a morpholino group, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenyl chloroformate with 4-(3-oxomorpholino)phenylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually complete within 1-2 hours with constant stirring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction used in its synthesis.

    Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.

Scientific Research Applications

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.

    Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.

    Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions.

    4-Nitrophenyl Carbamate: Shares the nitrophenyl group but differs in the amine component.

    Morpholino Derivatives: Compounds containing the morpholino group, used in various chemical and biological applications.

Uniqueness

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of the nitrophenyl and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C17H15N3O6

Molecular Weight

357.32 g/mol

IUPAC Name

(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate

InChI

InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22)

InChI Key

LNDXRKGUHRAKBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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